2',4'-Dihydroxy-2-methoxychalcone
Overview
Description
2’,4’-Dihydroxy-2-methoxychalcone: is a chalcone derivative with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities. This particular compound is characterized by the presence of two hydroxyl groups and one methoxy group attached to the chalcone backbone.
Mechanism of Action
2’,4’-Dihydroxy-2-methoxychalcone: (also known as 2’,4’-Dihydroxy-3-methoxychalcone ) is a natural compound found in various plant sourcesThe presence of hydroxyl groups at positions C-2’ and C-4’ on the A ring contributes to its activity .
Result of Action:
The molecular and cellular effects of 2’,4’-Dihydroxy-2-methoxychalcone likely include:
Biochemical Analysis
Cellular Effects
Some chalcones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some chalcones have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some chalcones have shown hypoglycemic effects comparable to that of metformin, an antidiabetic drug, at doses of 200–300 mg/kg/day .
Metabolic Pathways
Chalcones are known to be involved in the synthesis of flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dihydroxy-2-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone and benzaldehyde derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 2’,4’-Dihydroxy-2-methoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dihydroxy-2-methoxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydrochalcones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of various substituted chalcones depending on the reagent used.
Scientific Research Applications
Chemistry: 2’,4’-Dihydroxy-2-methoxychalcone is used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various bioactive compounds .
Biology: This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Medicine: Research has indicated that 2’,4’-Dihydroxy-2-methoxychalcone may have potential therapeutic applications due to its biological activities. It is being investigated for its role in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other valuable compounds .
Comparison with Similar Compounds
- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone
- 2’-Hydroxy-4’-methoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
- 2’,6’-Dihydroxy 4’-methoxydihydrochalcone
Comparison: 2’,4’-Dihydroxy-2-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chalcones, it may exhibit different reactivity and biological activities due to the presence of both hydroxyl and methoxy groups .
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVGCCGMXGMGZ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108051-21-4 | |
Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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